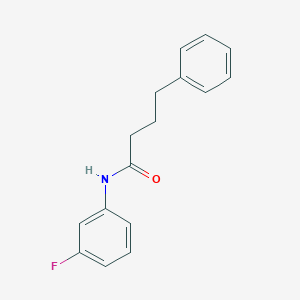

N-(3-fluorophenyl)-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

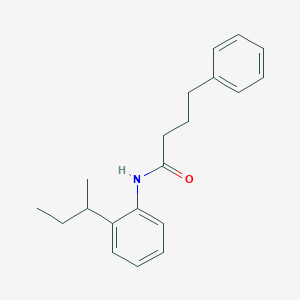

N-(3-fluorophenyl)-4-phenylbutanamide, also known as Fluorococaine, is a synthetic compound that belongs to the family of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been used in scientific research to understand the mechanism of action of cocaine and other psychostimulants.

Mechanism of Action

N-(3-fluorophenyl)-4-phenylbutanamide works by blocking the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and pleasure. When dopamine is released in the brain, it binds to dopamine receptors and produces a feeling of euphoria. N-(3-fluorophenyl)-4-phenylbutanamide blocks the reuptake of dopamine, which leads to an increase in dopamine levels in the brain and produces a similar feeling of euphoria as cocaine.

Biochemical and Physiological Effects:

N-(3-fluorophenyl)-4-phenylbutanamide has been shown to produce similar biochemical and physiological effects as cocaine. It increases dopamine levels in the brain and produces a feeling of euphoria. It also increases heart rate, blood pressure, and body temperature. However, it has been shown to be less potent than cocaine and has a shorter duration of action.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-4-phenylbutanamide has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor and has been shown to produce similar effects on the brain as cocaine. It is also less potent than cocaine and has a shorter duration of action, which makes it easier to control in lab experiments. However, it has limitations as well. It is a synthetic compound and may not accurately reflect the effects of natural substances on the brain. It also has a potential for abuse and should be handled with care.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-4-phenylbutanamide. Researchers can use this compound to study the role of dopamine in addiction and to develop new treatments for drug addiction. They can also use it to study the effects of psychostimulants on the brain and to develop new treatments for psychiatric disorders such as ADHD and depression. Furthermore, they can study the biochemical and physiological effects of this compound in animal models to better understand its mechanism of action.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-4-phenylbutanamide involves the reaction of 3-fluorobenzoyl chloride with 4-phenylbutan-2-one in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white crystalline powder.

Scientific Research Applications

N-(3-fluorophenyl)-4-phenylbutanamide has been used in scientific research to study the mechanism of action of cocaine and other psychostimulants. It is a potent dopamine reuptake inhibitor and has been shown to produce similar effects on the brain as cocaine. Researchers have used this compound to understand the role of dopamine in addiction and to develop new treatments for drug addiction.

properties

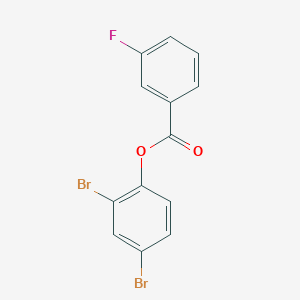

Molecular Formula |

C16H16FNO |

|---|---|

Molecular Weight |

257.3 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C16H16FNO/c17-14-9-5-10-15(12-14)18-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19) |

InChI Key |

QJYBOPNJWDEQQN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)F |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate](/img/structure/B291006.png)

![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)